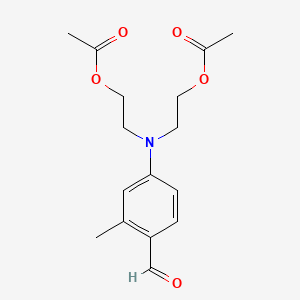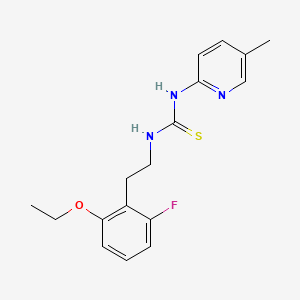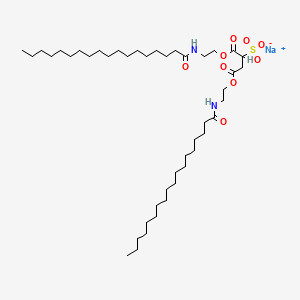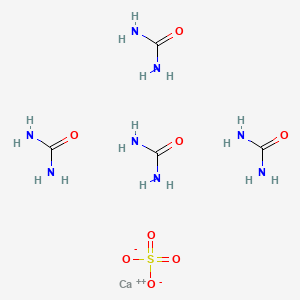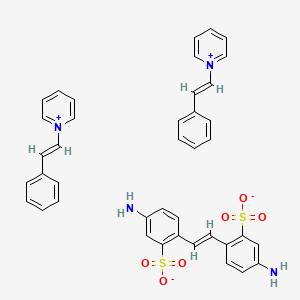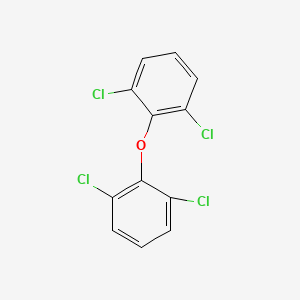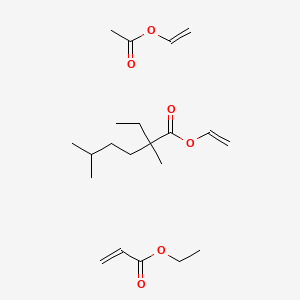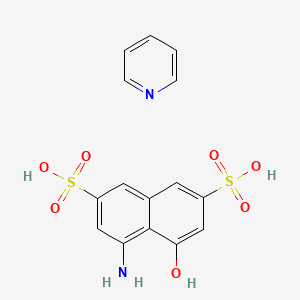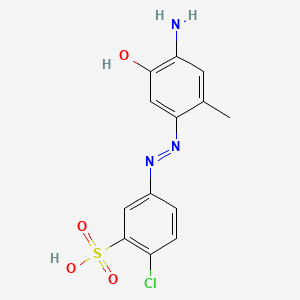![molecular formula C16H18O2 B12674617 Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 93963-29-2](/img/structure/B12674617.png)
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-phenylbicyclo[221]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C16H18O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a bicyclic system. The reaction typically involves the use of ethyl acrylate and phenyl-substituted cyclopentadiene under controlled temperature and pressure conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for selective binding to enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with similar compounds such as:
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with a methyl ester group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Differing in the position of the double bond.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The carboxylic acid derivative.
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93963-29-2 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-9,12,14H,2,10-11H2,1H3 |
InChI Key |
OTAUMCQINVLSGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2CC1C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


